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Compound of Interest

Compound Name: Hexyl isovalerate

Cat. No.: B077030

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hexyl 3-methylbutanoate, a
fatty acid ester. The information presented herein encompasses its chemical identity,
physicochemical properties, spectroscopic data, synthesis, and safety information, tailored for
professionals in research and development.

Chemical Identification

Hexyl 3-methylbutanoate, also known as hexyl isovalerate, is an organic compound classified
as a fatty acid ester.[1] It is a hydrophobic molecule with practical insolubility in water.[1] The
compound is identified by several names and registry numbers, crucial for accurate
documentation and research.
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Identifier Value

IUPAC Name hexyl 3-methylbutanoate[1][2]

Hexyl isovalerate, Hexyl isopentanoate, 3-

Synonyms Methylbutanoic acid hexyl ester, n-Hexyl iso-
valerate[2][3]

CAS Registry Number 10032-13-0[3]

Chemical Formula C11H2202[1][3]

SMILES CCCCCCOC(=0)CcCc(C)C[1][2]

INChl=1S/C11H2202/c1-4-5-6-7-8-13-11(12)9-
10(2)3/h10H,4-9H2,1-3H3[1][2]

InChl

InChiKey RSDDTPVXLMVLQE-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of Hexyl 3-methylbutanoate are summarized below.
These characteristics are fundamental for its application in various experimental and industrial
settings.
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Property Value
Molecular Weight 186.29 g/mol [3][4]
Appearance Colorless to pale yellow clear liquid[5]
Boiling Point 215 °C at 760 mmHg|[5][6][7]
Melting Point -63.1 °C (estimate)[7]
Density 0.857 g/mL[6]
Refractive Index 1.41700to 1.42100 @ 20.00 °C[5]
Flash Point 190.00 °F (87.78 °C)[5]
Water Solubility 12.56 mg/L @ 25 °C (estimated)[7]
XLogP3 3.7[2][4]

Synthesis

Experimental Protocol: Esterification

Hexyl 3-methylbutanoate is typically synthesized via the esterification of n-hexanol with 3-
methylbutanoic acid (isovaleric acid).

Methodology: A common method for this synthesis is the Fischer esterification.
e Reactants: Equimolar amounts of 3-methylbutanoic acid and n-hexanol are combined.

o Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H2SOa), is added to the
reaction mixture.

e Reaction Conditions: The mixture is typically heated under reflux to drive the reaction
towards completion. To further favor the formation of the ester, the water produced during the
reaction is continuously removed using a Dean-Stark apparatus.

o Work-up: After the reaction is complete, the mixture is cooled and washed sequentially with
water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and
finally with brine.
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 Purification: The crude ester is dried over an anhydrous drying agent (e.g., sodium sulfate or
magnesium sulfate) and then purified by fractional distillation under reduced pressure to
yield the final product.

Note:This is a generalized protocol. Specific reaction times, temperatures, and purification
methods may vary.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of Hexyl 3-methylbutanoate.

Spectrum Type Data Highlights

(90 MHz, CDCIs) Shifts [ppm]: 0.83-0.99 (m, 9H,
CHs groups), 1.29-1.69 (m, 8H, CH2 groups of

IH NMR hexyl chain), 2.08-2.24 (m, 3H, CH and CH:
adjacent to carbonyl), 3.99-4.14 (t, 2H, OCH: of
hexyl group)[2]

(25.16 MHz, CDCls) Shifts [ppm]: 14.00, 22.44,
13C NMR 22.62, 25.72, 25.80, 28.77, 31.54, 43.59, 64.30,
173.12 (C=0)[2]

Data available through the NIST Chemistry

Mass Spectrum (EI) WebBook][3]
ebBoo

Data available, typically showing a strong C=0
IR Spectrum stretch for the ester group around 1730-1750

cm~12]

Biological Activity and Applications

Hexyl 3-methylbutanoate is primarily utilized as a flavor and fragrance agent.[5][7] It is known
for its fruity and green odor, often described as reminiscent of apples or strawberries.[1] In
terms of biological disposition, it is classified within the lipid and lipid-like molecules superclass.

[1]
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The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Hexyl 3-
methylbutanoate and concluded that there is "No safety concern at current levels of intake
when used as a flavouring agent”.[2] Currently, there is limited publicly available data regarding
its specific roles in signaling pathways or its potential for drug development applications. The
compound has been identified in plants such as Eucalyptus nitens and Bupleurum fruticosum.

[2]

Safety and Handling

Safety information is critical for handling this compound in a laboratory or industrial setting.

Hazard Class Rating and Description

GHS-US Warning: H227 - Combustible liquid[8]

P210: Keep away from heat/sparks/open

flames. P280: Wear protective gloves/eye
Precautionary Statements protection. P370+P378: In case of fire, use

appropriate media. P403+P235: Store in a well-

ventilated place. Keep cool.[8]

0 - Materials that, under emergency conditions,
NFPA Health Hazard would offer no hazard beyond that of ordinary

combustible materials[8]

2 - Materials that must be moderately heated or
NFPA Fire Hazard exposed to relatively high ambient temperatures

before ignition can occur[8]

NFPA Reactivit 0 - Material that in themselves are normally
eactivity . &
stable, even under fire conditions[8]

Visualizations

The following diagram illustrates the logical relationship between the structural identification,
key properties, and primary application of Hexyl 3-methylbutanoate.
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Caption: Logical workflow from structure to application for Hexyl 3-methylbutanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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